Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
Overview
Description
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a boronic ester derivative commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the field of medicinal chemistry and material science.
Scientific Research Applications
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Safety and Hazards
This compound is classified under GHS07. It has hazard statements H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, also known as 4-(2-Ethoxy-2-oxoethoxy)phenylboronic acid, pinacol ester, is a boronic ester . Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The mode of action of this compound involves its interaction with these organic groups. In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in carbon-carbon bond formation. The Suzuki–Miyaura coupling reaction, in particular, is a key pathway that this compound affects . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds.
Pharmacokinetics
Boronic esters like this compound are generally stable and readily prepared
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, which can be useful in various applications, including the development of new pharmaceuticals .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the Suzuki–Miyaura coupling reaction requires a metal catalyst, typically palladium . The efficiency and stability of the reaction can be affected by the presence of other substances in the reaction environment. Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes such as ligases and transferases, facilitating the transfer of functional groups. The nature of these interactions involves the formation of transient complexes, which are crucial for the catalytic activity of the enzymes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . This compound can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and moisture . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively modulate biochemical pathways . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, leading to its biotransformation into various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can bind to specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments through targeting signals and post-translational modifications, affecting its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate typically involves the reaction of 4-bromo-phenoxyacetic acid ethyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products
Phenol Derivatives: Formed through oxidation.
Carboxylic Acids: Formed through hydrolysis.
Comparison with Similar Compounds
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate can be compared with other boronic esters such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar in structure but contains a hydroxyl group instead of an ester group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a phenoxy group.
The uniqueness of this compound lies in its combination of a boronic ester with an ethyl ester group, providing distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-6-19-14(18)11-20-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRBFCAALMWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392725 | |
Record name | Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-28-8 | |
Record name | Acetic acid, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269410-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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